![molecular formula C17H16N2O6S3 B2526584 Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421451-97-9](/img/structure/B2526584.png)
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound that integrates distinct structural elements, such as a thiophene ring, a benzo[d]thiazole, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps, incorporating the specific formation of each structural component. For instance, the thiophene ring might be introduced via a condensation reaction, while the benzo[d]thiazole group could be synthesized through a cyclization process. Detailed reaction conditions such as temperature, solvent, and catalyst specifics are tailored to each step to optimize yield and purity.
Industrial Production Methods: Industrial-scale synthesis of Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate would require optimization of the laboratory procedures for scale-up. This involves continuous flow synthesis techniques and automated systems to ensure consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Transformation of thiophene or azetidine moieties into their respective oxide forms.
Reduction: Conversion of certain functional groups, such as nitro to amino groups.
Substitution: Halogenation or other substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate under controlled conditions.
Reduction: Utilizing hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens like chlorine or bromine, often facilitated by Lewis acids as catalysts.
Major Products Formed: Each reaction yields specific products based on the functional groups targeted. For example, oxidation of the thiophene ring might lead to thiophene oxide derivatives, while substitution reactions on the aromatic rings could produce various halogenated derivatives.
Scientific Research Applications
Chemistry: In chemical synthesis, this compound serves as an intermediate in the formation of more complex molecules, enhancing the efficiency and specificity of the processes involved.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for biochemical studies and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Beyond laboratory research, its stable structure and reactivity make it useful in various industrial applications, such as in the manufacture of advanced materials or as a catalyst in certain chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's biological activity involves binding to specific enzymes or receptors, modifying their activity. This interaction may alter cellular processes such as signal transduction or metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness
Methyl 2-(benzo[d]thiazol-2-yl)thiophene-3-carboxylate: Similar structural core but lacks the azetidine and sulfonyl groups, resulting in different chemical reactivity.
3-((4-methoxybenzo[d]thiazol-2-yl)oxy)propanoic acid: Contains the benzo[d]thiazole group but with a different linking structure, altering its biological activity.
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to the combined presence of the thiophene, azetidine, and benzo[d]thiazole rings, which collectively confer distinct chemical properties and diverse applications.
Got any other scientific queries or you want to discuss another topic?
Properties
IUPAC Name |
methyl 3-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S3/c1-23-11-4-3-5-12-14(11)18-17(27-12)25-10-8-19(9-10)28(21,22)13-6-7-26-15(13)16(20)24-2/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPHCNKBPQXHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
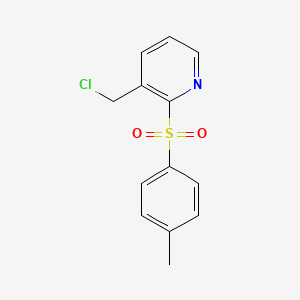

![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2526505.png)
![3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid](/img/structure/B2526506.png)
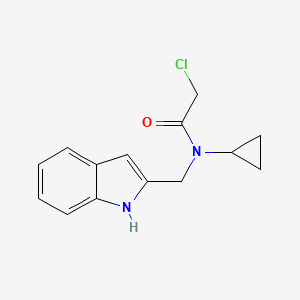
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)
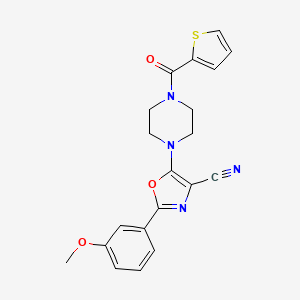
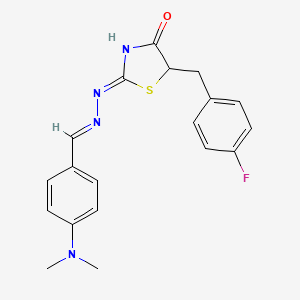
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2526516.png)
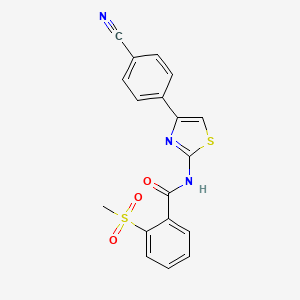
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)
